molecular formula C36H48N4O8P4 B8025214 Cyclen phenyl phosphonic ester

Cyclen phenyl phosphonic ester

Cat. No.: B8025214
M. Wt: 788.7 g/mol
InChI Key: DLYCEGSQQDRTMH-UHFFFAOYSA-N
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Description

Cyclen phenyl phosphonic ester is a compound that belongs to the class of phosphonate esters. These compounds are characterized by the presence of a phosphonic acid group bonded to an organic moiety. This compound is particularly interesting due to its unique structure, which includes a cyclen (1,4,7,10-tetraazacyclododecane) backbone and a phenyl group attached to the phosphonic ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclen phenyl phosphonic ester typically involves the reaction of cyclen with phenyl phosphonic dichloride. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclen phenyl phosphonic ester can undergo various chemical reactions, including:

    Oxidation: The phosphonic ester group can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonic ester group to phosphine derivatives.

    Substitution: The phenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclen phenyl phosphonic ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Employed in the study of enzyme inhibition and as a probe for biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of cyclen phenyl phosphonic ester involves its ability to coordinate with metal ions through the nitrogen atoms of the cyclen ring and the oxygen atoms of the phosphonic ester group. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in various catalytic and biological applications.

Comparison with Similar Compounds

Similar Compounds

    Cyclen phosphonic ester: Similar structure but without the phenyl group.

    Phenyl phosphonic ester: Lacks the cyclen backbone.

    Cyclen derivatives: Various derivatives with different substituents on the cyclen ring.

Uniqueness

Cyclen phenyl phosphonic ester is unique due to the combination of the cyclen backbone and the phenyl phosphonic ester group. This unique structure allows for specific interactions with metal ions and biological molecules, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

phenyl-[[4,7,10-tris[[hydroxy(phenyl)phosphoryl]methyl]-1,4,7,10-tetrazacyclododec-1-yl]methyl]phosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H48N4O8P4/c41-49(42,33-13-5-1-6-14-33)29-37-21-23-38(30-50(43,44)34-15-7-2-8-16-34)25-27-40(32-52(47,48)36-19-11-4-12-20-36)28-26-39(24-22-37)31-51(45,46)35-17-9-3-10-18-35/h1-20H,21-32H2,(H,41,42)(H,43,44)(H,45,46)(H,47,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYCEGSQQDRTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CP(=O)(C2=CC=CC=C2)O)CP(=O)(C3=CC=CC=C3)O)CP(=O)(C4=CC=CC=C4)O)CP(=O)(C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48N4O8P4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

788.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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